(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime
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Overview
Description
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is a chemical compound with the molecular formula C9H9F2NO2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxyiminoethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological targets, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Difluoromethoxy)phenyl]propan-1-one: Similar structure but lacks the hydroxyimino group.
1-[4-(Trifluoromethoxy)phenyl]ethanamine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-[4-(Methoxy)phenyl]ethanone: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is unique due to the presence of both the difluoromethoxy and hydroxyimino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Overview
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the difluoromethoxy group may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications supported by recent research findings.
The compound can be characterized by its molecular formula C9H10F2N1O1 and has a unique structure that includes a difluoromethoxy group attached to a phenyl ring. This structural feature is significant as it influences the compound's reactivity and interaction with biological targets.
The precise mechanism of action for this compound remains to be fully elucidated. However, similar compounds have shown interactions with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The following points summarize key aspects of its biological activity:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, which may lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders .
- Receptor Binding : The difluoromethoxy group can enhance binding affinity to certain receptors, potentially improving the efficacy of the compound in therapeutic applications .
Biochemical Pathways
Research indicates that this compound may affect several biochemical pathways:
- Signal Transduction : It may influence pathways related to cell signaling, particularly those involving phosphodiesterases (PDEs), which are critical in regulating intracellular cAMP levels .
- Metabolic Pathways : The compound's interactions with metabolic enzymes could modulate drug metabolism and bioavailability, impacting its therapeutic effectiveness .
Research Findings
Recent studies have explored the synthesis and biological evaluation of difluoromethoxylated compounds, including this compound. Key findings include:
- Synthesis Techniques : Efficient synthetic routes have been developed to produce this compound, allowing for further investigation into its biological properties .
- Biological Assays : In vitro assays have demonstrated varying degrees of biological activity against target enzymes and cell lines, indicating potential for drug development .
Case Studies
Several case studies highlight the relevance of this compound in medicinal chemistry:
- Neuroprotective Effects : A study examining similar difluoromethoxylated compounds showed promising neuroprotective effects in models of neurodegeneration, suggesting potential applications for treating conditions like Alzheimer's disease .
- Anticancer Activity : Research on related compounds has indicated that they may inhibit cancer cell proliferation through specific enzyme inhibition, pointing towards a potential role in cancer therapy .
Data Tables
Properties
IUPAC Name |
(NE)-N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-6(12-13)7-2-4-8(5-3-7)14-9(10)11/h2-5,9,13H,1H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZNUSKQIZAJQA-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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